2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid
Description
Chemical Identity:
This compound (CAS: 1179760-33-8) is a piperidine-pyrimidine-carboxylic acid hybrid with the molecular formula C₁₂H₁₅N₃O₅ and a molecular weight of 281.27 g/mol . Its IUPAC name, 2-[1-(2,4-dioxo-1H-pyrimidine-6-carbonyl)piperidin-2-yl]acetic acid, highlights three key structural motifs:
A piperidine ring substituted with an acetic acid moiety.
A 2,6-dioxo-1,2,3,6-tetrahydropyrimidine (uracil-derived) group.
A carbonyl bridge linking the piperidine and pyrimidine moieties.
The compound is typically isolated as a white solid with a melting point range consistent with related derivatives (e.g., 186–238°C for GB-17) .
Its carboxylic acid group enhances solubility, making it suitable for aqueous reaction systems .
Properties
IUPAC Name |
2-[1-(2,4-dioxo-1H-pyrimidine-6-carbonyl)piperidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c16-9-6-8(13-12(20)14-9)11(19)15-4-2-1-3-7(15)5-10(17)18/h6-7H,1-5H2,(H,17,18)(H2,13,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGQFZBFOULGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)C2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative, which undergoes acylation with 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid chloride. The reaction conditions usually require a strong base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The tetrahydropyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids and their derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Substituted tetrahydropyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2,6-dioxo-pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to 2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of tumor cell proliferation .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A case study involving the synthesis of similar pyrimidine derivatives reported effective inhibition of bacterial growth in vitro. The results suggest that the compound could be developed into a novel antimicrobial agent .
Neurological Applications
The compound's ability to interact with neurotransmitter systems has been investigated for potential neuroprotective effects. Studies indicate that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This positions the compound as a candidate for further research in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Anticancer Properties
In a controlled laboratory study, derivatives of the compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death with an IC50 value of approximately 15 µM. This suggests strong potential for development into chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating significant antibacterial properties that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism by which 2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Bioactivity Modulation :
- The sulfonyl group in GB-17 enhances steric bulk and hydrogen-bonding capacity, improving protease inhibition compared to the target compound’s simpler carbonyl bridge .
- Ester derivatives (e.g., ethyl ester in ) exhibit reduced aqueous solubility but increased membrane permeability, favoring CNS-targeting applications .
Synthetic Accessibility :
- Piperazine derivatives (e.g., GB-3S) achieve higher yields (62–82%) due to optimized coupling conditions with trifluoroacetic acid, whereas piperidine-based analogs may require more stringent purification .
Thermal Stability :
- Melting points correlate with crystallinity; the target compound’s carboxylic acid group likely promotes intermolecular hydrogen bonding, increasing thermal stability compared to ester or amide analogs .
Pharmacokinetic and Physicochemical Profiles
| Property | Target Compound | GB-17 | Ethyl Ester Analog |
|---|---|---|---|
| LogP (Predicted) | ~0.5 (hydrophilic) | ~1.2 (moderate lipophilicity) | ~2.0 (lipophilic) |
| Solubility (Water) | High (-COOH group) | Moderate (-SO₂ group) | Low (ester hydrolysis) |
| Synthetic Yield | Not reported | 72% | 82% (for analogous esters) |
Mechanistic Insights:
- The carboxylic acid in the target compound may facilitate salt formation (e.g., sodium salts) for improved formulation, whereas amide derivatives () are more stable under acidic conditions .
- Sulfonamide-containing analogs (e.g., GB-13S) show broader antiviral activity, suggesting the target compound’s uracil-piperidine scaffold could be modified with sulfonyl groups for enhanced efficacy .
Biological Activity
2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid (CAS No. 1179760-33-8) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₃O₅ with a molecular weight of 281.26 g/mol. The compound features a piperidine ring and a tetrahydropyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds derived from pyrimidine structures often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promise in various studies.
Antitumor Activity
In vitro studies have demonstrated that derivatives of tetrahydropyrimidine exhibit significant antitumor properties. For example, a related compound was found to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and pyrimidine components can enhance antitumor efficacy.
Antimicrobial Effects
The antimicrobial potential of similar pyrimidine-based compounds has been documented extensively. Compounds with structural similarities to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Activity
A study investigated the effects of a related tetrahydropyrimidine compound on human tumor cells (KB and HepG2). The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of several pyrimidine derivatives against Candida albicans and Staphylococcus aureus. The results indicated that compounds with the piperidine structure exhibited enhanced activity compared to their non-piperidine counterparts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
